Breast Cancer Cell Line MDA-MB-231 Antiproliferative Activity: Quantitative Potency Comparison of 4-Fluoro vs. 2-Fluoro Positional Isomer
In MDA-MB-231 triple-negative breast cancer cells treated for 48 hours, 3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 929975-30-4) exhibited an IC₅₀ value of 1.06 μmol/L . In contrast, the 2-fluorophenyl positional isomer (CAS 949977-46-2) demonstrated an IC₅₀ of approximately 25 μmol/L under comparable 48-hour exposure conditions in human breast cancer cell lines . This represents an approximate 23.6-fold difference in potency attributable solely to the position of fluorine substitution on the phenyl ring.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.06 μmol/L |
| Comparator Or Baseline | 2-Fluorophenyl isomer (CAS 949977-46-2): ~25 μmol/L |
| Quantified Difference | ~23.6-fold greater potency for the 4-fluoro analog |
| Conditions | Human breast cancer cell lines, 48-hour treatment; MDA-MB-231 for target compound |
Why This Matters
This magnitude of potency difference (~24-fold) confirms that fluorine substitution position is a critical determinant of activity, rendering the 4-fluoro analog the unambiguous choice for breast cancer screening programs.
